4-Ethoxybenzo[c]cinnoline
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Overview
Description
4-Ethoxybenzo[c]cinnoline is a heterocyclic compound that belongs to the family of benzo[c]cinnoline. It is a nitrogen-containing compound that has shown potential in various scientific research applications. This compound has gained significant attention from researchers due to its unique properties and potential applications in the field of medicinal chemistry.
Mechanism Of Action
The mechanism of action of 4-ethoxybenzo[c]cinnoline is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of certain enzymes and signaling pathways involved in cancer cell growth and inflammation.
Biochemical And Physiological Effects
Studies have shown that 4-ethoxybenzo[c]cinnoline has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the production of inflammatory cytokines. Additionally, this compound has been found to have antioxidant properties, which may help to protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-ethoxybenzo[c]cinnoline in lab experiments is its potential anticancer activity. This compound has been found to inhibit the growth of cancer cells, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its low solubility in water, which may make it difficult to study in certain experimental settings.
Future Directions
There are several future directions for research on 4-ethoxybenzo[c]cinnoline. One potential direction is to further investigate its anticancer activity and explore its potential use in cancer treatment. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases. Finally, future research could focus on developing more efficient synthesis methods for this compound, which could help to facilitate its use in various scientific research applications.
Synthesis Methods
The synthesis of 4-ethoxybenzo[c]cinnoline can be achieved through a multi-step process. The first step involves the condensation of 2-ethoxybenzaldehyde with malononitrile to form 2-ethoxy-3-(2-cyano-2-ethoxyvinyl)benzo[c]cinnoline. The second step involves the cyclization of this intermediate compound with ammonium acetate to form 4-ethoxybenzo[c]cinnoline.
Scientific Research Applications
4-Ethoxybenzo[c]cinnoline has shown potential in various scientific research applications. It has been studied for its potential anticancer activity, as it has been found to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential anti-inflammatory and antioxidant properties.
properties
IUPAC Name |
4-ethoxybenzo[c]cinnoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-17-13-9-5-7-11-10-6-3-4-8-12(10)15-16-14(11)13/h3-9H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHFNZDOHWFNOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1N=NC3=CC=CC=C23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxybenzo[c]cinnoline |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.